molecular formula C4F12N2O8S4Sn B6297681 Tin bis(trifluoromethylsulfonyl)imide CAS No. 460096-08-6

Tin bis(trifluoromethylsulfonyl)imide

Cat. No.: B6297681
CAS No.: 460096-08-6
M. Wt: 679.0 g/mol
InChI Key: QPQBLPURKYVWME-UHFFFAOYSA-N
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Description

Tin bis(trifluoromethylsulfonyl)imide is a chemical compound with the formula Sn[N(SO2CF3)2]2. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its high thermal stability and low toxicity, making it a valuable component in many scientific and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tin bis(trifluoromethylsulfonyl)imide typically involves the reaction of tin compounds with bis(trifluoromethylsulfonyl)imide. One common method is the reaction of tin(IV) chloride with lithium bis(trifluoromethylsulfonyl)imide in an organic solvent under an inert atmosphere. The reaction is usually carried out at low temperatures to ensure the stability of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

Tin bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include organic solvents, metal salts, and reducing agents. The reactions are typically carried out under inert atmospheres to prevent oxidation and degradation of the compound .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, coordination reactions with metal ions can result in the formation of stable metal complexes .

Mechanism of Action

The mechanism of action of tin bis(trifluoromethylsulfonyl)imide involves its ability to form stable complexes with various metal ions. These complexes can alter the reactivity and properties of the compound, making it useful in a wide range of applications. The molecular targets and pathways involved in its action depend on the specific application and the nature of the metal ions it interacts with .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tin bis(trifluoromethylsulfonyl)imide is unique due to its combination of high thermal stability, low toxicity, and ability to form stable complexes with metal ions. These properties make it particularly valuable in applications requiring high-performance materials and catalysts .

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;tin(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2F6NO4S2.Sn/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQBLPURKYVWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Sn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F12N2O8S4Sn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

679.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tin bis(trifluoromethylsulfonyl)imide
Reactant of Route 2
Tin bis(trifluoromethylsulfonyl)imide
Reactant of Route 3
Tin bis(trifluoromethylsulfonyl)imide

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